

"4-(Trifluoromethoxy)benzotrifluoride" molecular structure and weight

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzotrifluoride

Cat. No.: B1304638

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An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a trifluoromethoxy ($-\text{OCF}_3$) and a trifluoromethyl ($-\text{CF}_3$) group on a benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel molecules. The presence of these two electron-withdrawing groups enhances metabolic stability, increases lipophilicity, and can significantly influence the binding affinity and pharmacokinetic profile of bioactive compounds. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and analytical properties of **4-(Trifluoromethoxy)benzotrifluoride**, tailored for professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of **4-(Trifluoromethoxy)benzotrifluoride** consists of a benzene ring substituted at the 1 and 4 positions with trifluoromethoxy and trifluoromethyl groups,

respectively.

Table 1: Molecular and Physicochemical Properties of **4-(Trifluoromethoxy)benzotrifluoride**

Property	Value
Molecular Formula	C ₈ H ₄ F ₆ O
Molecular Weight	230.11 g/mol
CAS Number	80258-33-9
Appearance	Colorless liquid (predicted)
Boiling Point	133.4 ± 40.0 °C (predicted)
Density	1.408 ± 0.06 g/cm ³ (predicted)
Refractive Index	1.377
Synonyms	1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene, p-(Trifluoromethoxy)benzotrifluoride

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(Trifluoromethoxy)benzotrifluoride** is not readily available in the public domain, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated compounds. A common approach involves the trifluoromethylation of a suitable precursor, such as a trifluoromethoxy-substituted benzene derivative.

Proposed Synthesis from **4-(Trifluoromethoxy)aniline**

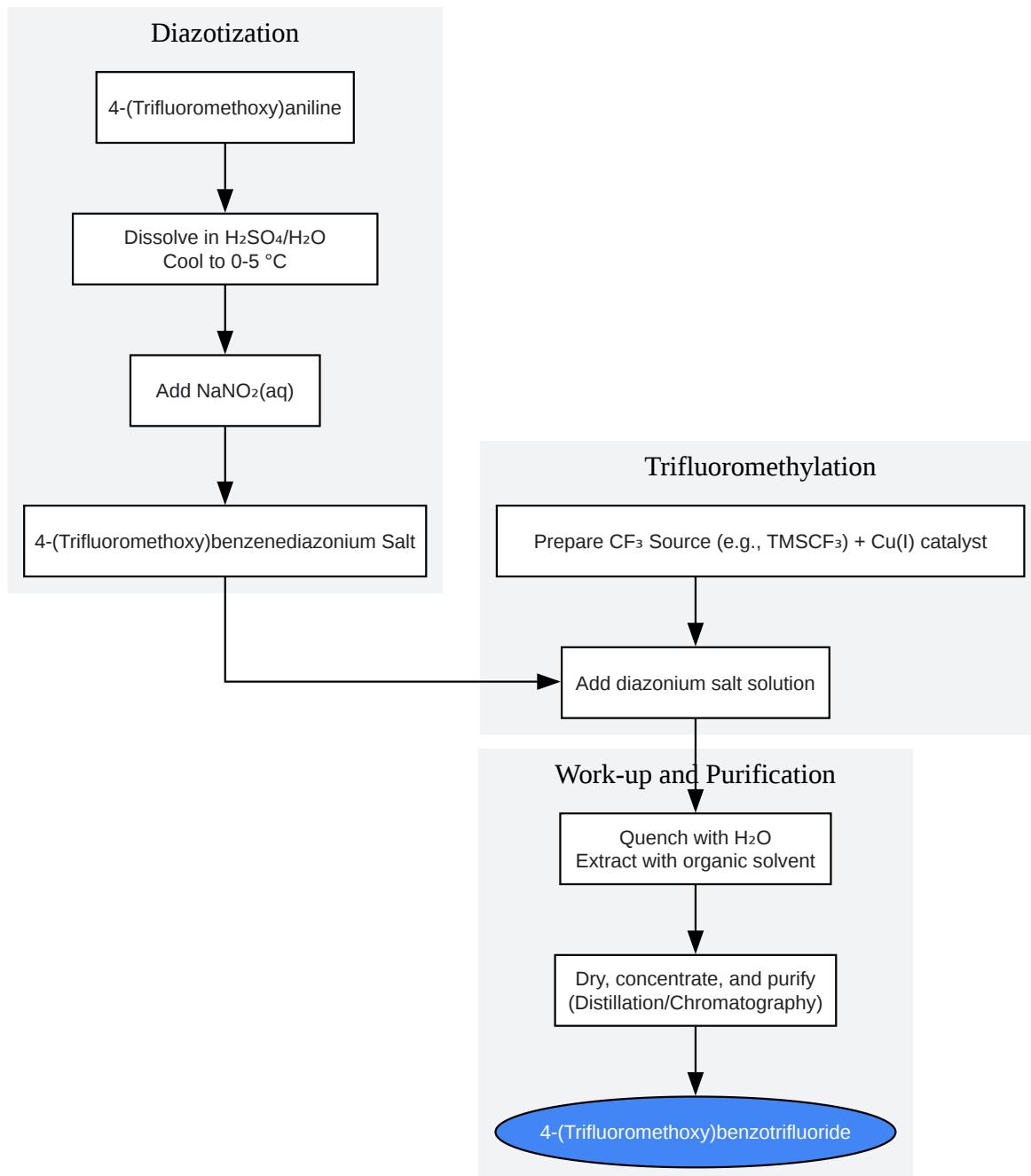
One potential pathway begins with **4-(Trifluoromethoxy)aniline**, proceeding through a Sandmeyer-type reaction to introduce the trifluoromethyl group.

Experimental Protocol:

- **Diazotization of 4-(Trifluoromethoxy)aniline:**

- Dissolve 4-(Trifluoromethoxy)aniline in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
- Trifluoromethylation (Sandmeyer-type Reaction):
 - In a separate reaction vessel, prepare a solution of a trifluoromethyl source, such as sodium trifluoroacetate (CF₃COONa) or trifluoromethyltrimethylsilane (TMSCF₃), and a copper(I) catalyst (e.g., CuI) in an appropriate solvent like DMF or NMP.
 - Slowly add the cold diazonium salt solution to the trifluoromethylation reagent mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC or GC-MS.
- Work-up and Purification:
 - Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure **4-(Trifluoromethoxy)benzotrifluoride**.

Below is a logical workflow diagram for the proposed synthesis.

[Click to download full resolution via product page](#)**Figure 1.** Proposed synthetic workflow for **4-(Trifluoromethoxy)benzotrifluoride**.

Spectroscopic Data

While specific, experimentally verified spectra for **4-(Trifluoromethoxy)benzotrifluoride** are not widely published, the expected spectral characteristics can be inferred from data for analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

Technique	Predicted/Analogous Data
¹ H NMR	Aromatic region (δ 7.0-8.0 ppm): Two sets of doublets (AA'BB' system) are expected due to the para-substitution pattern.
¹³ C NMR	Aromatic region (δ 120-150 ppm): Signals for the four distinct aromatic carbons. The carbons attached to the -OCF ₃ and -CF ₃ groups will appear as quartets due to C-F coupling. The -OCF ₃ and -CF ₃ carbons will have characteristic shifts and will also appear as quartets.
¹⁹ F NMR	Two distinct singlets are expected: one for the -OCF ₃ group (typically δ -56 to -60 ppm) and one for the -CF ₃ group (typically δ -60 to -64 ppm).
Mass Spec (EI)	Molecular ion (M ⁺) peak at m/z = 230. Fragmentation may involve the loss of F, CF ₃ , or OCF ₃ radicals.
IR Spectroscopy	Strong C-F stretching bands (around 1100-1350 cm ⁻¹). C-O stretching for the ether linkage (around 1250 cm ⁻¹). Aromatic C-H and C=C stretching bands.

Applications in Drug Development

The incorporation of trifluoromethoxy and trifluoromethyl groups is a well-established strategy in modern drug design to enhance the pharmacological properties of molecules.^[1] These groups can improve metabolic stability by blocking sites of enzymatic oxidation, increase

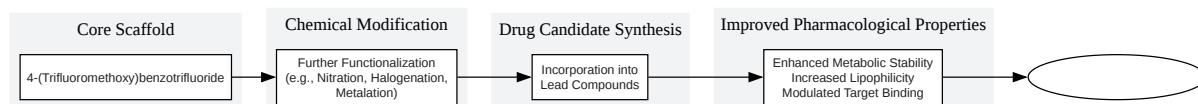
lipophilicity which can aid in cell membrane permeability, and modulate the electronic properties of a molecule to enhance its binding to biological targets.

4-(Trifluoromethoxy)benzotrifluoride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, related structural motifs are found in several approved drugs:

- Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which is crucial for its activity.
- Sonidegib: A hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma, incorporates a trifluoromethoxy moiety.[1]
- Delamanid: An anti-tuberculosis drug, features a trifluoromethoxy-phenoxy group in its structure.

The reactivity of the aromatic ring in **4-(Trifluoromethoxy)benzotrifluoride** can be exploited to introduce other functional groups, allowing for its incorporation into a diverse range of molecular scaffolds.

The logical relationship for its utility in drug discovery is outlined below.



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Figure 2. Role of **4-(Trifluoromethoxy)benzotrifluoride** in drug discovery.

Conclusion

4-(Trifluoromethoxy)benzotrifluoride is a key chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of

two highly fluorinated substituents on an aromatic core provides a valuable platform for the synthesis of molecules with enhanced properties. This guide has summarized its key characteristics, proposed a viable synthetic route, and highlighted its importance in the field of drug discovery. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly lead to new innovations.

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References

- 1. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
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